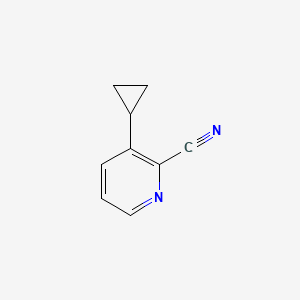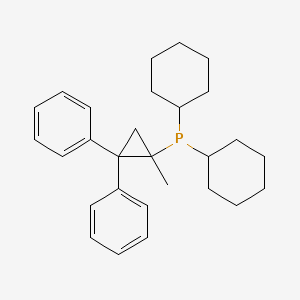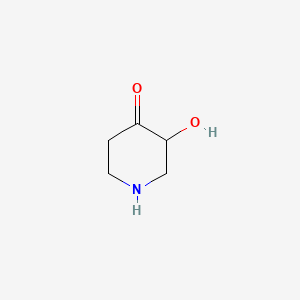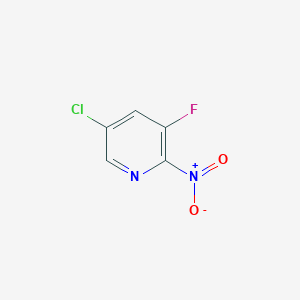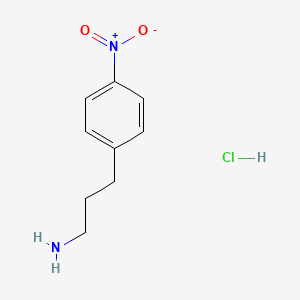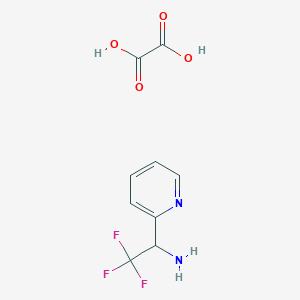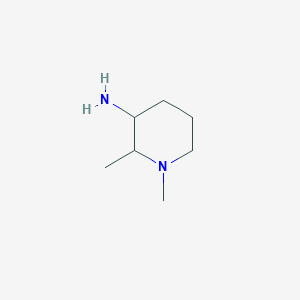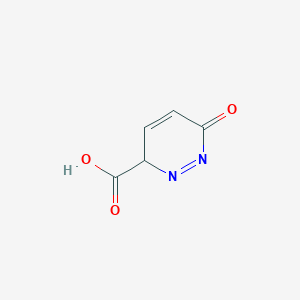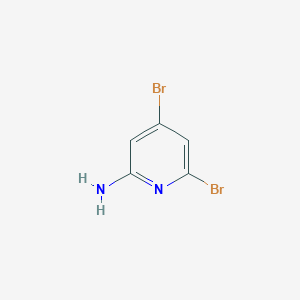![molecular formula C10H11N3O B1424399 [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 875658-14-3](/img/structure/B1424399.png)
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methylphenyl group and a hydroxymethyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and widely used for the preparation of 1,2,3-triazoles. The reaction involves the following steps:
- Preparation of 4-methylphenyl azide from 4-methylphenylamine.
- Reaction of 4-methylphenyl azide with propargyl alcohol in the presence of a copper catalyst to form the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale CuAAC reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The triazole ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are used for substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group can yield 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde or 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
- Reduction can produce 1-(4-methylphenyl)-1H-1,2,3-triazol-4-ylmethane.
- Substitution reactions can lead to various halogenated, nitrated, or sulfonated derivatives of the triazole compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol have shown potential as antimicrobial agents against various bacterial and fungal strains.
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals with potential anticancer, anti-inflammatory, and antiviral activities.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for textile and printing industries.
Agriculture: It can be used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound’s effects are mediated through its ability to inhibit or activate specific biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
- **1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methanol
Comparison:
Structural Differences: The presence of different substituents (e.g., methoxy, chloro, nitro) on the phenyl ring can significantly alter the compound’s chemical and biological properties.
Unique Properties: [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of the methyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHIMTKORDHHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


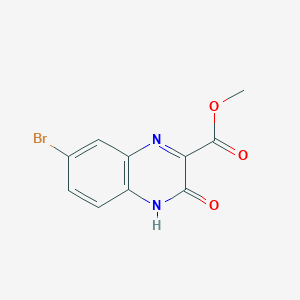
![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)
